![molecular formula C20H36Cl6O5Sn2 B14647000 1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane CAS No. 52112-07-9](/img/structure/B14647000.png)
1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane is an organometallic compound with the molecular formula C20H36Cl6O5Sn2 and a molecular weight of 806.635 . This compound is notable for its unique structure, which includes two tin atoms bonded to trichloroacetyl groups and butyl chains. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane typically involves the reaction of tetrabutyl distannoxane with trichloroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Analyse Des Réactions Chimiques
1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Applications De Recherche Scientifique
1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane involves its interaction with molecular targets such as enzymes and receptors. The trichloroacetyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function. The butyl chains and tin atoms contribute to the compound’s overall stability and reactivity .
Comparaison Avec Des Composés Similaires
1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane can be compared with other organotin compounds such as:
1,1,3,3-Tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane: Similar in structure but with different acyl groups.
Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] ether: Another organotin compound with different functional groups and applications
Propriétés
Numéro CAS |
52112-07-9 |
|---|---|
Formule moléculaire |
C20H36Cl6O5Sn2 |
Poids moléculaire |
806.6 g/mol |
Nom IUPAC |
[dibutyl-[dibutyl-(2,2,2-trichloroacetyl)oxystannyl]oxystannyl] 2,2,2-trichloroacetate |
InChI |
InChI=1S/4C4H9.2C2HCl3O2.O.2Sn/c4*1-3-4-2;2*3-2(4,5)1(6)7;;;/h4*1,3-4H2,2H3;2*(H,6,7);;;/q;;;;;;;2*+1/p-2 |
Clé InChI |
WQOABTAOTNSKME-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn](CCCC)(OC(=O)C(Cl)(Cl)Cl)O[Sn](CCCC)(CCCC)OC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(Pyridin-4-yl)ethenyl]morpholine](/img/structure/B14646917.png)

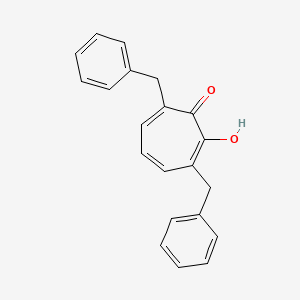
![Furo[3,4-b]oxepin-5,6(2H,8H)-dione, 3,4-dihydro-8-methyl-](/img/structure/B14646939.png)
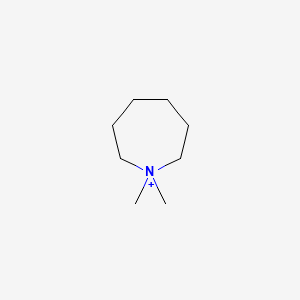
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tripropylstannane)](/img/structure/B14646949.png)

![1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14646956.png)
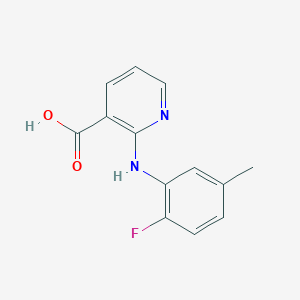
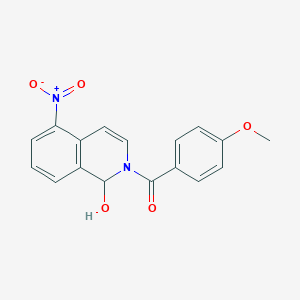
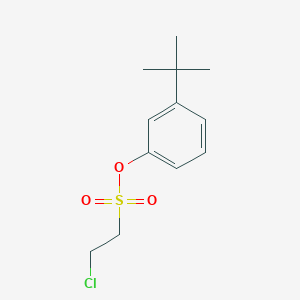
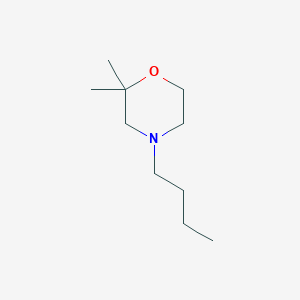
![Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646995.png)
![Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14647001.png)
